7-phenyl-8H-pteridin-4-one
Description
7-Phenyl-8H-pteridin-4-one is a heterocyclic compound featuring a pteridinone core substituted with a phenyl group at position 5. The phenyl substituent likely enhances aromatic interactions and modulates electronic properties, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
7-phenyl-8H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPVXHVRRKILEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7-phenyl-8H-pteridin-4-one involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction typically involves C-H alkylation under the action of a manganese catalyst and magnesium metal . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring in 7-phenyl-8H-pteridin-4-one undergoes nucleophilic attacks at electrophilic positions (C2, C4, and C7), particularly under basic or catalytic conditions:
-
Reaction with amines/hydrazines :
The carbonyl group at position 4 reacts with hydrazine derivatives to form hydrazones or thiosemicarbazides. For example, thioformic acid hydrazide reacts with the carbonyl group to yield thiosemicarbazide intermediates, which cyclize with ethyl chloroformate to form 1,3,4-triazole thione derivatives .
| Reactant | Conditions | Product | Key Spectral Data (IR/NMR) |
|---|---|---|---|
| Thioformic acid hydrazide | DMF/EtOH, TMA catalyst | 1,3,4-Triazole thione derivative | IR: C=S bands at 1338–1347 cm⁻¹ |
-
Halogenation :
Chloroacetate introduces chlorine at position 8 under nucleophilic substitution (SN2) conditions, forming 8-chloro derivatives .
Cyclocondensation Reactions
The compound participates in cyclization reactions to form fused heterocycles:
-
With ninhydrin :
Heating with ninhydrin in ethanol yields indeno[2',1':4,5]imidazo[2,1-b]pteridine derivatives via a five-ring fusion . -
With CS₂ :
Reaction with carbon disulfide in alcoholic KOH leads to open-chain thioamide derivatives, while dry pyridine promotes cyclization to tetracyclic fused systems .
Electrophilic Aromatic Substitution
The phenyl group at position 7 undergoes electrophilic substitution under Friedel-Crafts or Lewis acid-catalyzed conditions:
-
Nitration/Sulfonation :
Limited direct data exists, but analogous pteridines (e.g., 7-(4-butylphenyl)-1H-pteridin-4-one) show reactivity at the para position of the aryl group due to electron-donating alkyl substituents.
Oxidation and Reduction
-
Reduction of the carbonyl group :
The C4 carbonyl is reducible to a hydroxyl group using NaBH₄ or LiAlH₄, forming 4-hydroxy-pteridine derivatives. -
Oxidation of the pteridine ring :
Under strong oxidizing agents (e.g., KMnO₄), the pyrazine ring may cleave, though specific data for this compound is extrapolated from related compounds.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the phenyl group:
-
With aryl boronic acids :
The 7-phenyl substituent can undergo cross-coupling to introduce diverse aryl/heteroaryl groups, enhancing lipophilicity or targeting biological receptors .
Biological Activity-Linked Reactivity
-
Enzyme inhibition :
Derivatives of this compound act as kinase inhibitors (e.g., FLT3, CDK4/6) through hydrogen bonding with the carbonyl group and π-stacking via the phenyl ring . -
Antiproliferative mechanisms :
Modifications at position 2 or 4 (e.g., introducing chloro or methyl groups) enhance binding to ATP pockets in cancer-related kinases .
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Drug Discovery
7-Phenyl-8H-pteridin-4-one has shown potential in drug discovery, particularly as an inhibitor of various enzymes. Its ability to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance, indicates possible applications in developing new antibiotics.
Enzyme Inhibition
Research indicates that this compound interacts with human cytochrome P450 enzymes, specifically CYP3A4. Inhibition of CYP3A4 can lead to increased plasma levels of co-administered drugs, raising concerns about drug-drug interactions and potential toxicity.
Table 1: Enzyme Interactions of this compound
| Enzyme | Effect | Implications |
|---|---|---|
| Beta-lactamase | Inhibition | Potential to combat antibiotic resistance |
| CYP3A4 | Inhibition | Risk of increased drug toxicity |
Cancer Research
The compound's effects on cell proliferation and viability suggest its application in cancer research. Studies indicate that it may modulate pathways involved in tumor growth, making it a candidate for further investigation in oncological therapies.
Immunomodulatory Properties
Emerging research is exploring the immunomodulatory effects of this compound. Its ability to influence immune responses could lead to applications in autoimmune diseases or therapies aimed at enhancing immune function.
Case Study 1: Antibiotic Resistance
In a study examining the efficacy of this compound against antibiotic-resistant strains of bacteria, the compound demonstrated significant inhibition of beta-lactamase activity. This finding supports its potential role in developing new strategies to tackle antibiotic resistance.
Case Study 2: Drug Interaction
A clinical case highlighted the interaction between this compound and CYP3A4 substrates. Patients receiving medications metabolized by CYP3A4 experienced elevated drug levels when co-administered with this compound, underscoring the need for careful monitoring in clinical settings.
Mechanism of Action
The mechanism of action of 7-phenyl-8H-pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Molecular Properties of 7-Phenyl-8H-Pteridin-4-One and Analogues
*LogP: Partition coefficient; PSA: Polar surface area.
†Estimated properties based on structural analogs.
Key Observations:
- Substituent Effects : The phenyl group in this compound introduces greater steric bulk and aromaticity compared to methyl (in ) or pyrazolyl/isopropyl groups (in ). This may enhance binding to hydrophobic targets but reduce solubility.
- Electronic Properties: The electron-withdrawing nature of the phenyl group could lower the pKa of the pteridinone ring compared to methyl-substituted analogs .
- Molecular Weight : this compound (211 g/mol) is lighter than the patent compound (376 g/mol, ), suggesting better bioavailability.
Q & A
Q. How can researchers balance open-data mandates with confidentiality requirements when publishing this compound datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
